
1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione, also known as DCAP, is a heterocyclic compound that has been studied for its potential applications in various scientific fields. DCAP has been found to possess a range of biochemical and physiological effects, and has been shown to have advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione has been studied for its potential applications in various scientific fields. It has been found to possess anticonvulsant, anti-inflammatory, and antioxidant properties, and has been studied for its potential use in the treatment of various neurological disorders, such as epilepsy, Parkinson’s disease, and Alzheimer’s disease. In addition, this compound has been studied for its potential applications in cancer research, as it has been found to possess anti-tumor properties.
Wirkmechanismus
Target of Action
It is known that dichloroanilines, which are part of the compound’s structure, are often involved in interactions with various enzymes and receptors in the body .
Mode of Action
As a derivative of dichloroaniline, it may interact with its targets in a similar manner to other dichloroanilines .
Result of Action
As a derivative of dichloroaniline, it may have similar effects to other dichloroanilines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione . These factors can include pH, temperature, and the presence of other compounds or enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione has been found to possess a range of advantages and limitations in laboratory experiments. One of the main advantages of this compound is its relatively low cost, which makes it an attractive option for laboratory experiments. In addition, this compound has been found to be relatively stable, and can be stored for long periods of time without significant degradation. However, this compound has been found to be relatively insoluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are numerous potential future directions for the study of 1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione. One potential future direction is the development of novel formulations of this compound, which may allow for more efficient delivery of the compound to target tissues. In addition, further research into the mechanism of action of this compound may allow for the development of more effective treatments for neurological disorders, such as epilepsy, Parkinson’s disease, and Alzheimer’s disease. Finally, further research into the anti-tumor properties of this compound may allow for the development of more effective treatments for cancer.
Synthesemethoden
1-(2,4-dichloroanilino)-3-phenyl-1H-pyrrole-2,5-dione is synthesized via a multi-step process, beginning with the reaction of 2,4-dichloroaniline and phenylhydrazine. The resulting product is then reacted with pyrrole-2,5-dione to form this compound. This reaction is typically carried out under basic conditions, such as sodium hydroxide or potassium hydroxide, and is typically performed at room temperature. The reaction can be catalyzed by a variety of compounds, such as ammonium acetate or acetic anhydride.
Eigenschaften
IUPAC Name |
1-(2,4-dichloroanilino)-3-phenylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-6-7-14(13(18)8-11)19-20-15(21)9-12(16(20)22)10-4-2-1-3-5-10/h1-9,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBLZDCLRUJFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
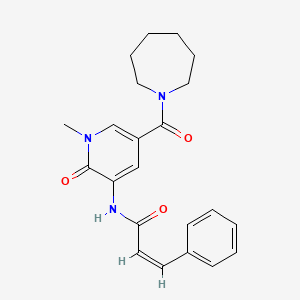
![N-(4-ethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2795204.png)
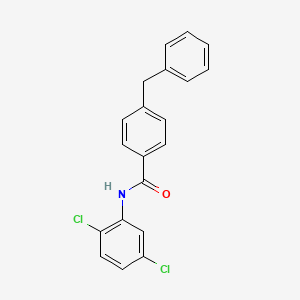
![6-(Bromomethyl)spiro[2.4]heptane](/img/structure/B2795208.png)
![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2795209.png)
![2-[(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-yl]acetic acid](/img/structure/B2795212.png)
![N'-(3,5-dimethylphenyl)-N-methyl-N-(2-{[(4-nitrophenyl)sulfonyl]amino}ethyl)ethanimidamide](/img/structure/B2795213.png)
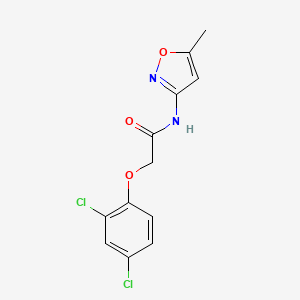
![2-chloro-N-[3-(3,5-dimethylpiperidin-1-yl)propyl]pyridine-4-carboxamide](/img/structure/B2795216.png)
![6-Cyclopropyl-2-{4-[(6-fluoroquinazolin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one](/img/structure/B2795218.png)
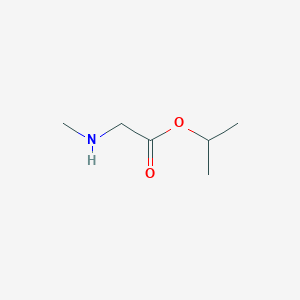
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-ethoxyacetamide](/img/structure/B2795220.png)
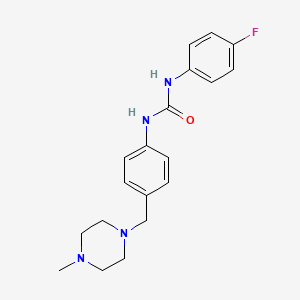
![N-[6-({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2795225.png)
